Cas no 2401-88-9 (cyclohept-4-ene-1-carbaldehyde)

cyclohept-4-ene-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Cycloheptene-1-carboxaldehyde
- cyclohept-4-ene-1-carbaldehyde
-
- MDL: MFCD24674367
- インチ: 1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2
- InChIKey: QYTGOKJETKZZAM-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)CCC=CCC1
計算された属性
- せいみつぶんしりょう: 124.088815002g/mol
- どういたいしつりょう: 124.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 17.1Ų
cyclohept-4-ene-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26275014-0.5g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 0.5g |
$1014.0 | 2024-06-18 | |
Enamine | EN300-26275014-1.0g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 1.0g |
$1057.0 | 2024-06-18 | |
Enamine | EN300-26275014-10g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 10g |
$4545.0 | 2023-09-14 | ||
Enamine | EN300-26275014-0.05g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 0.05g |
$888.0 | 2024-06-18 | |
Enamine | EN300-26275014-0.25g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 0.25g |
$972.0 | 2024-06-18 | |
Enamine | EN300-26275014-5g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 5g |
$3065.0 | 2023-09-14 | ||
Enamine | EN300-26275014-0.1g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 0.1g |
$930.0 | 2024-06-18 | |
Enamine | EN300-26275014-2.5g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 2.5g |
$2071.0 | 2024-06-18 | |
Enamine | EN300-26275014-1g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 1g |
$1057.0 | 2023-09-14 | ||
Enamine | EN300-26275014-10.0g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 10.0g |
$4545.0 | 2024-06-18 |
cyclohept-4-ene-1-carbaldehyde 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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8. Caper tea
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
cyclohept-4-ene-1-carbaldehydeに関する追加情報
Introduction to Cyclohept-4-ene-1-carbaldehyde (CAS No. 2401-88-9)
Cyclohept-4-ene-1-carbaldehyde, with the chemical formula C7H8O, is a significant organic compound widely recognized for its utility in pharmaceutical synthesis and chemical research. This molecule, identified by its CAS number 2401-88-9, belongs to the class of aldehydes and exhibits a unique structural framework that makes it a valuable intermediate in the development of various bioactive molecules.
The structural motif of Cyclohept-4-ene-1-carbaldehyde consists of a cycloheptane ring substituted with an aldehyde group at the 1-position and a double bond at the 4-position. This configuration imparts distinct reactivity patterns, making it a versatile building block in organic synthesis. The presence of both a cyclic structure and a functional aldehyde group allows for diverse chemical transformations, including condensation reactions, oxidation processes, and nucleophilic additions, which are pivotal in constructing more complex molecular architectures.
In recent years, Cyclohept-4-ene-1-carbaldehyde has garnered attention in the field of medicinal chemistry due to its potential applications in drug discovery. Its structural features have been explored in the synthesis of various pharmacophores, particularly those targeting neurological and cardiovascular diseases. The aldehyde functionality serves as a reactive site for the formation of Schiff bases, heterocyclic compounds, and other derivatives that exhibit promising biological activities.
One of the most compelling aspects of Cyclohept-4-ene-1-carbaldehyde is its role as a precursor in the synthesis of natural product analogs. Researchers have leveraged its structural framework to develop analogs of known bioactive compounds, aiming to enhance potency and selectivity. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes involved in inflammation and oxidative stress pathways. These studies highlight the compound's significance in developing novel therapeutic agents.
The chemical reactivity of Cyclohept-4-ene-1-carbaldehyde has also been explored in the context of catalytic processes. Transition metal-catalyzed reactions, such as cross-coupling and hydrogenation, have been employed to modify its structure further. These transformations have enabled the creation of novel heterocyclic compounds with potential pharmaceutical applications. The compound's ability to undergo such modifications underscores its importance as a synthetic intermediate.
Recent advancements in computational chemistry have facilitated the design of new synthetic routes for Cyclohept-4-ene-1-carbaldehyde derivatives. Molecular modeling studies have predicted novel conformations and interactions that could enhance the efficacy of drug candidates derived from this compound. These computational approaches complement traditional experimental methodologies, providing a more efficient framework for drug discovery.
The industrial production of Cyclohept-4-ene-1-carbaldehyde has also seen significant improvements. Modern synthetic techniques have enabled higher yields and purities, making it more accessible for large-scale applications. This accessibility is crucial for pharmaceutical companies looking to incorporate this compound into their drug development pipelines.
Moreover, the environmental impact of synthesizing Cyclohept-4-ene-1-carbaldehyde has been a focus area. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion, Cyclohept-4-ene-1-carbaldehyde (CAS No. 2401-88-9) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features and reactivity make it an indispensable tool for chemists and pharmacologists working on developing new drugs and materials. As research continues to uncover new applications for this compound, its significance is expected to grow further.
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